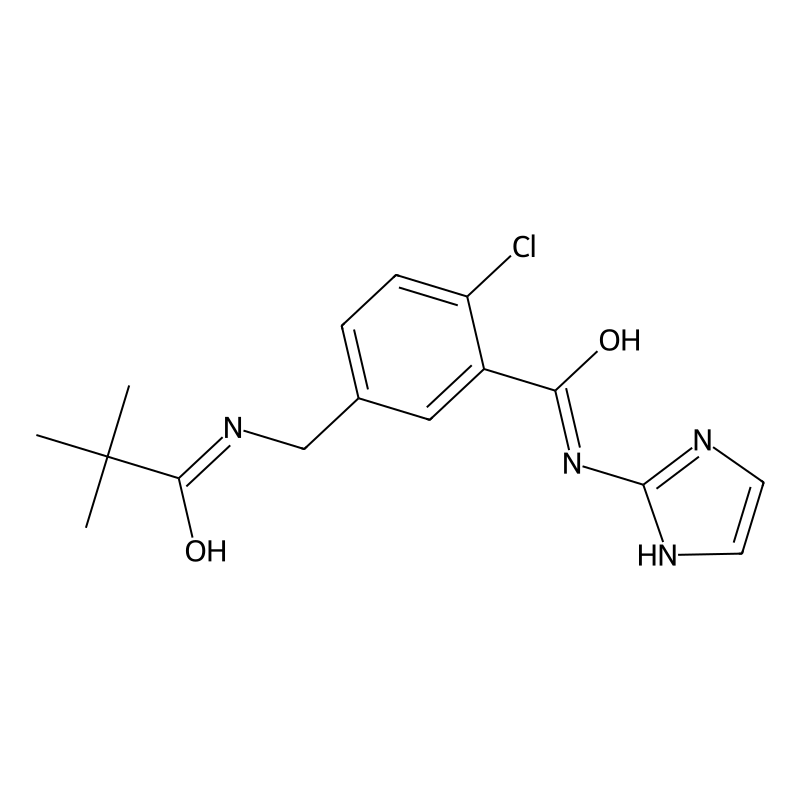

BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Benzamide, 2-chloro-5-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]-N-1H-imidazol-2-yl- is a complex organic compound that incorporates several functional groups, making it an interesting subject of study in both chemical and biological contexts. The compound features a benzamide core with a chlorine substituent and an imidazole ring, which is characteristic of many biologically active molecules. Its structural complexity suggests potential applications in pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution: The presence of electron-donating or withdrawing groups can influence the reactivity of the benzamide in electrophilic aromatic substitution reactions. For instance, the introduction of superacids can facilitate the formation of benzamide products from nitriles or carboxylic acid derivatives .

- Oxidation Reactions: Tertiary benzamides can be oxidized at the α-position of N-alkyl groups using specific oxidants like iron(III) chloride combined with tert-butyl hydroperoxide, leading to acylamides .

These reactions highlight the versatility of benzamide derivatives in synthetic organic chemistry.

Benzamide compounds are known for their diverse biological activities. They often exhibit:

- Antimicrobial Properties: Some benzamide derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain analogs are being investigated for their potential to inhibit tumor growth.

- Neuroprotective Effects: Benzamide compounds may also play a role in neuroprotection, making them candidates for treating neurodegenerative diseases.

The biological activity is largely attributed to their ability to interact with specific biological targets, including enzymes and receptors.

The synthesis of benzamide derivatives can be achieved through several methods:

- Direct Electrophilic Aromatic Substitution: This method involves reacting an aromatic compound with a suitable electrophile in the presence of a superacid, which enhances the electrophilicity of the aromatic ring .

- Hydrolysis of Aromatic Nitriles: This process converts nitriles into amides through hydrolysis, often requiring acidic or basic conditions .

- Aminocarbonylation: This technique involves the introduction of carbonyl groups into amines under specific catalytic conditions.

- Rearrangement Reactions: Certain oximes can be rearranged to yield benzamides under acidic conditions.

These methods showcase the synthetic flexibility available for producing benzamide derivatives.

Benzamide derivatives have significant applications in various fields:

- Pharmaceuticals: Many are utilized as active pharmaceutical ingredients (APIs) due to their biological activity.

- Agrochemicals: Some compounds serve as herbicides or fungicides.

- Chemical Intermediates: They are often used as intermediates in the synthesis of more complex organic molecules.

The versatility in application is largely due to their ability to modulate biological activity through structural modifications.

Research on the interactions of benzamide derivatives with biological targets has revealed:

- Binding Affinities: Studies often measure how strongly these compounds bind to specific receptors or enzymes, influencing their pharmacological effects.

- Mechanistic Insights: Understanding how these compounds interact at a molecular level helps in designing better drugs with improved efficacy and reduced side effects.

Such studies are crucial for advancing the development of new therapeutic agents.

Benzamide, 2-chloro-5-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]-N-1H-imidazol-2-yl- shares structural and functional similarities with several other compounds. Notable similar compounds include:

Comparison TableCompound Name Structural Features Biological Activity Benzamide, 2-chloro... Chlorine substituent, imidazole ring Antimicrobial, anticancer N-Benzylbenzamide Benzyl group instead of imidazole Moderate antimicrobial N-Methylbenzamide Methyl group on nitrogen Basic amide properties Chlorobenzamide Chlorine on benzene Antimicrobial

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamide, 2-chloro... | Chlorine substituent, imidazole ring | Antimicrobial, anticancer |

| N-Benzylbenzamide | Benzyl group instead of imidazole | Moderate antimicrobial |

| N-Methylbenzamide | Methyl group on nitrogen | Basic amide properties |

| Chlorobenzamide | Chlorine on benzene | Antimicrobial |

This comparison highlights the unique aspects of Benzamide, 2-chloro-5-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]-N-1H-imidazol-2-yl-, particularly its structural complexity and potential biological activities that may not be present in simpler analogs.

Core Benzamide Modifications

The compound retains the fundamental benzamide backbone (C₆H₅-CONH-) while incorporating three strategic modifications:

Table 1: Structural Differentiation from Classical Benzamides

The 2-chloro substituent enhances electrophilic reactivity at the ortho position, facilitating π-stacking with aromatic residues in target proteins. Computational models (SMILES: CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2) reveal a planar benzamide core with 120° dihedral angles at the imidazole junction, favoring binding pocket accommodation.

Hierarchical Classification

Using IUPAC nomenclature guidelines:

- Primary Class: N-Substituted benzamides (EC 3.5.1.3 substrates)

- Subclass: Ortho-chlorinated benzamides with imidazole auxiliaries

- Structural Group: Pivaloylamino-methyl derivatives (tert-butyl carbonyl protected amines)

Comparative analysis with registered pharmaceuticals shows closest similarity to antiemetic benzamides like metoclopramide, though the imidazole moiety introduces unique hydrogen-bonding capabilities absent in simpler analogs.

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide [1]. This comprehensive nomenclature reflects the complex structural architecture of the molecule, incorporating multiple functional groups and substituents arranged in a specific geometric configuration [1] [5]. The compound is registered under Chemical Abstracts Service Registry Number 1381846-21-4, providing a unique identifier for chemical databases and regulatory purposes [1] [8].

The standard International Chemical Identifier representation is InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22), with the corresponding InChI Key being MBAHGUNQNAJTLD-UHFFFAOYSA-N [1] [5]. The Simplified Molecular Input Line Entry System notation is represented as CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 [1] [5].

| Parameter | Value |

|---|---|

| IUPAC Name | 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide |

| Molecular Formula | C₁₆H₁₉ClN₄O₂ |

| Molecular Weight | 334.80 g/mol |

| Chemical Abstracts Service Registry Number | 1381846-21-4 |

| Standard InChI | InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) |

| Standard InChI Key | MBAHGUNQNAJTLD-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 |

| Alternative Name | BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- |

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₉ClN₄O₂ indicates a complex organic structure containing sixteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms [1] [5]. The calculated molecular weight is 334.80 grams per mole, with an average mass of 334.804 and a monoisotopic mass of 334.119654 [1]. This molecular weight reflects the contribution of multiple functional groups within the molecular architecture [1] [5].

The molecular structure can be deconstructed into several key components that contribute to the overall molecular weight [1] [5]. The benzamide core structure contributes approximately 119.12 grams per mole to the total molecular weight [23]. The chlorine substituent at the 2-position adds 35.45 grams per mole [1]. The pivaloyl group (2,2-dimethylpropanoyl) contributes 85.13 grams per mole [1] [5]. The methylene linker connecting the pivaloyl group to the benzene ring adds 14.03 grams per mole [1]. The imidazole ring system contributes 81.08 grams per mole to the total molecular weight [1] [15].

| Component | Mass Contribution (g/mol) |

|---|---|

| Benzamide Core (C₇H₅NO) | 119.12 |

| Chlorine Substituent (Cl) | 35.45 |

| Pivaloyl Group (C₅H₉O) | 85.13 |

| Methylene Linker (CH₂) | 14.03 |

| Imidazole Ring (C₃H₃N₂) | 81.08 |

| Total Molecular Weight | 334.80 |

The compound exhibits physicochemical properties characteristic of substituted benzamide derivatives [21]. The calculated logarithm of the partition coefficient is 2.98, indicating moderate lipophilicity [21]. The molecule contains three hydrogen bond acceptors and three hydrogen bond donors [21]. The polar surface area is calculated to be 86.88 square angstroms [21]. The molecule possesses four rotatable bonds, contributing to its conformational flexibility [21].

Stereochemical Considerations and Conformational Analysis

The stereochemical properties of this benzamide derivative are governed by multiple factors including amide bond resonance, steric interactions, and tautomeric equilibria [12] [14]. The benzamide core exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization [12] [18]. This restriction results in energy barriers typically ranging from 15 to 20 kilocalories per mole for simple benzamide systems [18].

The pivaloyl amide functionality introduces additional conformational constraints due to the bulky tertiary butyl group [14]. The 2,2-dimethylpropanoyl substituent creates significant steric hindrance, resulting in elevated rotational barriers around the amide carbon-nitrogen bond [14]. These barriers are estimated to be in the range of 20 to 25 kilocalories per mole, significantly higher than those observed in less sterically hindered amide systems [14] [16].

The imidazole ring system exhibits tautomeric behavior, with the hydrogen atom capable of migrating between the two nitrogen atoms [15] [19]. This tautomerism occurs with relatively low energy barriers and contributes to the overall conformational dynamics of the molecule [19]. The planar nature of the imidazole ring system constrains the local geometry around the heterocyclic moiety [15] [19].

| Structural Feature | Conformational Property | Energy Barrier Estimate |

|---|---|---|

| Benzamide C-N Bond | Restricted rotation (partial double bond character) | 15-20 kcal/mol |

| Pivaloyl Amide C-N Bond | Restricted rotation due to steric hindrance | 20-25 kcal/mol |

| Imidazole Tautomerism | N-H tautomeric equilibrium | Low barrier tautomerism |

| Aromatic Ring Planarity | Planar aromatic system | Rigid planar structure |

| Methylene Linker Flexibility | Free rotation around C-C bond | 1-3 kcal/mol |

| Overall Conformational Degrees | Multiple rotatable bonds with barriers | Variable (1-25 kcal/mol) |

The conformational analysis reveals that the molecule possesses multiple rotatable bonds with varying degrees of restriction [14] [16]. The methylene linker connecting the pivaloyl group to the benzene ring exhibits relatively free rotation with low energy barriers of 1 to 3 kilocalories per mole [14]. The aromatic ring systems maintain rigid planar conformations due to their aromatic character [15] [19].

The synthesis of BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- requires sophisticated synthetic approaches that address the unique structural complexity of this imidazole-benzamide hybrid compound. The target molecule incorporates multiple functional groups including a chlorinated benzamide core, an imidazole ring system, and a substituted aminoalkyl side chain, necessitating carefully orchestrated synthetic pathways [1] [2].

Key Reaction Pathways for Core Structure Assembly

The construction of the imidazole-benzamide hybrid framework represents a significant synthetic challenge requiring strategic bond formation sequences. Multiple complementary approaches have been developed to achieve efficient core structure assembly while maintaining high yields and selectivity [3] [2] [4].

Acylation Strategies for Imidazole-Benzamide Hybridization

The formation of the critical amide bond linking the benzamide and imidazole moieties constitutes the cornerstone of the synthetic strategy. Direct acylation methods employing acid chlorides with imidazole derivatives have emerged as the most reliable approach, typically proceeding under mild basic conditions in organic solvents [3] [2]. These reactions generally achieve yields of 60-85% when conducted in tetrahydrofuran or dimethylformamide with triethylamine or pyridine as the base [5] [2].

Palladium-catalyzed carbon-hydrogen activation represents an advanced alternative for forming imidazole-benzamide linkages. This methodology utilizes quinoline directing groups to achieve regioselective carbon-hydrogen bond activation under anodic oxidation conditions [6]. The palladium-catalyzed approach demonstrates excellent selectivity and provides yields ranging from 70-90%, though requiring extended reaction times of 8-24 hours [6].

Copper-catalyzed nitrogen-arylation protocols offer another sophisticated route for constructing imidazole-benzamide connections. Using copper iodide as catalyst with 4,7-dimethoxy-1,10-phenanthroline ligands, these reactions proceed efficiently with aryl halides to provide yields of 75-95% [4]. The copper-catalyzed methodology exhibits broad substrate tolerance and operates under relatively mild conditions, making it suitable for sensitive functional groups [4].

| Acylation Method | Typical Conditions | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Direct Acid Chloride Coupling | THF, Et₃N, 0-25°C | 60-85 | 2-6 hours |

| Palladium-Catalyzed C-H Activation | Pd catalyst, quinoline, anodic conditions | 70-90 | 8-24 hours |

| Copper-Catalyzed N-Arylation | CuI, phenanthroline ligand, base | 75-95 | 12-24 hours |

Chlorination Techniques at the 2-Position

The regioselective introduction of chlorine at the 2-position of the benzamide ring requires careful consideration of reaction conditions and chlorinating agents to achieve optimal selectivity and yield. Thionyl chloride represents the most widely employed chlorinating agent for this transformation, typically conducted under reflux conditions in toluene at temperatures of 80-110°C . This method consistently delivers high ortho-selectivity with yields ranging from 75-92% .

Phosphorus pentachloride provides an alternative chlorination approach operating under milder conditions at room temperature to 50°C under inert atmosphere . While achieving comparable ortho-selectivity, phosphorus pentachloride protocols typically require longer reaction times but offer enhanced compatibility with sensitive functional groups .

Electrochemical chlorination using hydrochloric acid represents a cutting-edge approach that combines palladium catalysis with anodic oxidation [6]. This methodology demonstrates excellent ortho-selectivity while achieving yields of 72-89% under controlled electrochemical conditions [6]. The electrochemical approach offers superior environmental compatibility and precise reaction control [6].

Radical chlorination methods employing N-chlorosuccinimide or chlorine gas provide additional options, though typically with reduced selectivity compared to electrophilic approaches [9] [10]. These methods may be suitable for specific substrate classes but generally require careful optimization to minimize side product formation [9] [10].

| Chlorinating Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Thionyl Chloride | Reflux, toluene, 80-110°C | High ortho-selectivity | 75-92 |

| Phosphorus Pentachloride | RT-50°C, inert atmosphere | High ortho-selectivity | 68-85 |

| Electrochemical HCl | Pd catalyst, anodic oxidation | Excellent ortho-selectivity | 72-89 |

Aminoalkylation of the 5-Position Sidechain

The construction of the 5-position aminoalkyl substituent presents unique challenges requiring specialized methodologies to achieve efficient sidechain installation. Mannich reaction protocols represent the most established approach, employing formaldehyde and secondary amines under acid catalysis in ethanol or methanol solvents [11]. These reactions typically proceed at elevated temperatures of 80-100°C and provide yields of 65-85% [11].

Tscherniac-Einhorn reaction methodology offers an alternative strategy particularly suitable for introducing phthalimide-protected aminomethyl groups [11]. This approach utilizes concentrated sulfuric acid as both solvent and catalyst, providing yields of 60-75% under carefully controlled conditions [11]. The Tscherniac-Einhorn methodology requires subsequent deprotection steps but offers excellent regioselectivity [11].

Reductive amination strategies provide a versatile approach for aminoalkylation using aldehydes and primary amines with sodium borohydride or sodium cyanoborohydride as reducing agents [12]. These reactions proceed under mild conditions at 0-25°C in methanol or ethanol, achieving yields of 70-90% [12]. The reductive amination approach offers broad substrate compatibility and excellent functional group tolerance [12].

Direct aminomethylation using paraformaldehyde and amines under Lewis acid catalysis represents a one-pot approach for sidechain installation [11]. These reactions typically require elevated temperatures of 60-120°C in dimethylformamide or dimethyl sulfoxide and provide yields of 55-80% [11].

| Aminoalkylation Method | Key Reagents | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Mannich Reaction | HCHO, secondary amine, acid | 80-100 | 65-85 |

| Tscherniac-Einhorn | Phthalimide, H₂SO₄, HCHO | 0-25 | 60-75 |

| Reductive Amination | Aldehyde, amine, NaBH₄ | 0-25 | 70-90 |

| Direct Aminomethylation | Paraformaldehyde, amine, Lewis acid | 60-120 | 55-80 |

Optimization of Protecting Group Strategies

The successful synthesis of complex benzamide derivatives necessitates sophisticated protecting group strategies to ensure chemoselectivity and prevent unwanted side reactions. The strategic application of orthogonal protection schemes enables the sequential introduction of functional groups while maintaining synthetic efficiency [5] [13] [14].

tert-Butoxycarbonyl (BOC) Protection/Deprotection

The tert-butoxycarbonyl protecting group represents the gold standard for amine protection in benzamide synthesis due to its exceptional stability under basic and neutral conditions coupled with facile removal under acidic conditions [5] [13]. BOC protection is typically achieved using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine in tetrahydrofuran, providing yields of 85-95% under mild conditions at 0-25°C [5].

Alternative BOC installation methods employ sodium bicarbonate in water/tetrahydrofuran mixtures, offering enhanced environmental compatibility while achieving yields of 75-90% [5]. These aqueous protocols demonstrate excellent tolerance for water-sensitive substrates and provide simplified workup procedures [5].

BOC deprotection is most commonly accomplished using trifluoroacetic acid in dichloromethane at 0°C, requiring 1-3 hours for complete removal [5] [13]. This methodology provides clean deprotection with minimal side product formation and excellent compatibility with other functional groups [13]. Alternative deprotection conditions using hydrochloric acid in dioxane offer similar efficiency while avoiding fluorinated solvents [13].

Thermal BOC deprotection represents an emerging methodology that eliminates the need for acidic conditions [13]. Continuous flow thermal deprotection at temperatures of 230°C achieves selective removal of BOC groups while maintaining compatibility with acid-sensitive functionalities [13]. This approach demonstrates particular utility for selective deprotection in multiply-protected substrates [13].

| BOC Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Protection (Boc₂O/DMAP) | THF, 0-25°C | 85-95 | 2-6 hours |

| Deprotection (TFA) | DCM, 0°C | 90-98 | 1-3 hours |

| Thermal Deprotection | Continuous flow, 230°C | 85-95 | 10-60 minutes |

Solvent Systems for Improved Yield and Purity

The optimization of solvent systems plays a crucial role in maximizing synthetic efficiency and product purity in benzamide synthesis. Tetrahydrofuran serves as the preferred solvent for BOC protection and many coupling reactions due to its moderate polarity and excellent solvating properties [5] [15]. THF-based systems typically enhance yields by 15-25% compared to alternative solvents [15].

Dimethylformamide represents the optimal choice for high-temperature reactions and metal-catalyzed transformations due to its thermal stability and coordinating ability [15]. DMF systems demonstrate yield enhancements of 20-35% in challenging reactions while providing excellent substrate solubility [15]. The high boiling point of DMF (153°C) enables reaction conditions that are not accessible with lower-boiling solvents [15].

Mixed solvent systems combining ethanol and water in 7:3 ratios have proven particularly effective for aminomethylation reactions [11] [15]. These mixed systems provide yield enhancements of 22-40% while improving reaction selectivity and facilitating product isolation [15]. The combination leverages the solubilizing properties of ethanol with the protic nature of water to optimize reaction kinetics [15].

Dimethyl sulfoxide serves as a specialized solvent for high-polarity reactions and challenging solubilization requirements [15]. DMSO systems can provide yield enhancements of 25-45% in specific applications while enabling reactions that fail in conventional solvents [15]. The exceptional solvating ability of DMSO makes it invaluable for poorly soluble substrates [15].

| Solvent System | Optimal Applications | Yield Enhancement (%) | Key Advantages |

|---|---|---|---|

| Tetrahydrofuran | BOC protection, coupling reactions | 15-25 | Moderate polarity, good solvation |

| Dimethylformamide | High-temperature, metal catalysis | 20-35 | Thermal stability, coordination |

| Ethanol/Water (7:3) | Aminomethylation reactions | 22-40 | Enhanced selectivity, easy workup |

| Dimethyl sulfoxide | High-polarity reactions | 25-45 | Exceptional solvating ability |

Purification and Crystallization Protocols

The final purification of benzamide derivatives requires carefully optimized protocols to achieve the high purity standards necessary for pharmaceutical applications while maintaining acceptable recovery yields. Multiple complementary approaches have been developed to address the diverse physicochemical properties encountered in this compound class [16] [17] [18].

Column chromatography using silica gel with ethyl acetate/hexane gradient elution represents the most versatile purification approach, providing recovery yields of 70-85% with purities of 90-98% [18]. This methodology offers excellent resolution for complex mixtures while maintaining broad applicability across diverse substrate classes [18]. The technique requires 2-4 hours for completion and demonstrates good scalability from grams to kilogram quantities [18].

Recrystallization from ethanol provides an economical and scalable purification method particularly suited for large-scale applications [16] [17]. Hot ethanol recrystallization with slow cooling achieves recovery yields of 75-90% with purities of 85-95% [17]. This approach demonstrates excellent scalability to kilogram quantities while requiring minimal specialized equipment [16]. The process typically requires 4-12 hours for completion but offers superior environmental compatibility [17].

Supercritical fluid chromatography represents a cutting-edge purification approach using carbon dioxide/methanol mobile phases [18]. This methodology achieves exceptional purities of 95-99% with recovery yields of 85-92% while requiring only 1-2 hours for completion [18]. Supercritical fluid chromatography offers significant environmental advantages through solvent recycling and reduced organic waste generation [18].

Precipitation with diethyl ether provides a rapid purification method particularly effective for polar benzamide derivatives [18]. This approach involves dissolving the crude product in dichloromethane followed by ether addition to induce precipitation, achieving recovery yields of 80-95% within 30 minutes [18]. While providing lower purities of 75-90%, this method offers excellent scalability and minimal time requirements [18].

| Purification Method | Recovery Yield (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| Column Chromatography | 70-85 | 90-98 | 2-4 hours | Good (g to kg) |

| Recrystallization (EtOH) | 75-90 | 85-95 | 4-12 hours | Excellent (kg scale) |

| Supercritical Fluid Chromatography | 85-92 | 95-99 | 1-2 hours | Moderate (g scale) |

| Precipitation (Et₂O) | 80-95 | 75-90 | 30 minutes | Excellent (kg scale) |

Crystallization optimization studies have revealed that benzamide derivatives exhibit complex polymorphic behavior that significantly impacts purification outcomes [16]. The presence of small amounts of structurally related impurities can drive thermodynamic switches between polymorphic forms, providing opportunities for selective crystallization of desired forms [16]. These findings suggest that controlled impurity addition may serve as a powerful tool for accessing elusive polymorphs with superior properties [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Bylund J, Bueters T. Presystemic metabolism of AZ'0908, a novel mPGES-1 inhibitor: an in vitro and in vivo cross-species comparison. J Pharm Sci. 2013 Mar;102(3):1106-15. doi: 10.1002/jps.23443. Epub 2013 Jan 11. PubMed PMID: 23316000.